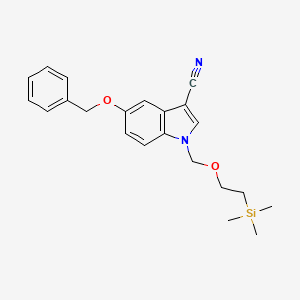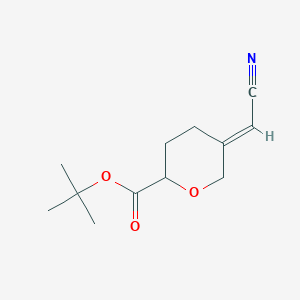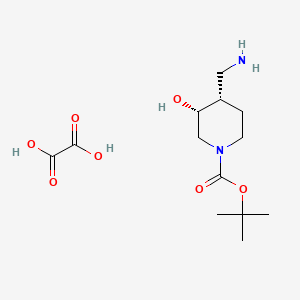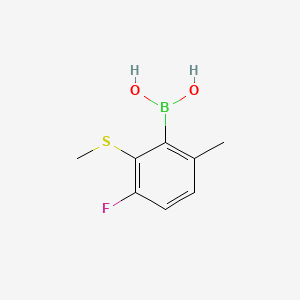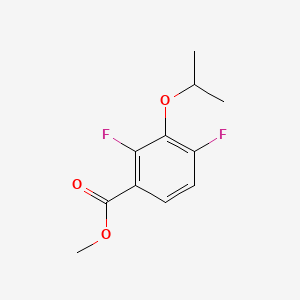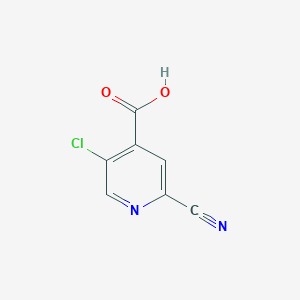
5-Chloro-2-cyanoisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-cyanoisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 2-position on the isonicotinic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by further reactions to introduce the cyano group .
Industrial Production Methods
Industrial production methods for 5-Chloro-2-cyanoisonicotinic acid often involve large-scale nitration and subsequent functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-cyanoisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted isonicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-cyanoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 5-Chloro-2-cyanoisonicotinic acid involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, while the chlorine atom can influence the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-nitroaniline
- 5-Chlorosalicylic acid
- 2,6-Dichloroisonicotinic acid
Uniqueness
5-Chloro-2-cyanoisonicotinic acid is unique due to the presence of both chlorine and cyano groups on the isonicotinic acid framework. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H3ClN2O2 |
|---|---|
Molekulargewicht |
182.56 g/mol |
IUPAC-Name |
5-chloro-2-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3H,(H,11,12) |
InChI-Schlüssel |
JUCWQDMBADNXOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1C(=O)O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



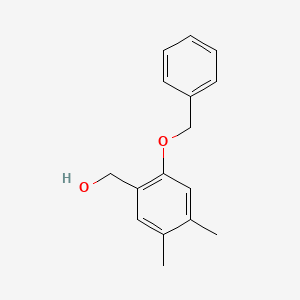

![2-(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024909.png)
